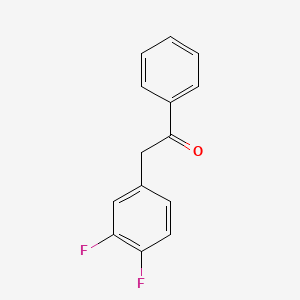

2-(3,4-Difluorophenyl)-1-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASGMXRRRZLAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279554 | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-26-2 | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Difluorophenyl)-1-phenylethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(3,4-Difluorophenyl)-1-phenylethanone

Introduction: A Key Intermediate in Modern Synthesis

This compound, a member of the deoxybenzoin (α-aryl acetophenone) class of compounds, represents a significant and versatile building block for researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a difluorinated phenyl ring linked to a phenylethanone core, offers a unique combination of reactivity and physicochemical properties. The presence of the difluorophenyl motif is of particular interest in drug development, as fluorine substitution is a well-established strategy for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[3]

This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It is designed for scientists and drug development professionals, offering not just data, but a field-proven perspective on the causality behind its synthetic utility and experimental behavior. The insights provided herein are grounded in established chemical principles and draw from documented applications of structurally related compounds, particularly its role as a precursor to complex heterocyclic systems and its structural relation to intermediates used in the synthesis of major pharmaceuticals like Ticagrelor.[4]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

While this compound is a specialized synthetic intermediate, its core properties can be defined. Quantitative data for closely related analogs are provided for comparative context.

| Property | Value / Description | Reference / Note |

| IUPAC Name | This compound | --- |

| Synonyms | 3',4'-Difluorodeoxybenzoin, 3,4-Difluorobenzyl Phenyl Ketone | --- |

| CAS Number | Not widely published; a specialized intermediate. | Precursor CAS: 51336-95-9[5] |

| Molecular Formula | C₁₄H₁₀F₂O | Calculated |

| Molecular Weight | 232.23 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid or oil. | Based on analogs[6][7] |

| Solubility | Insoluble in water; soluble in common organic solvents like CH₂Cl₂, THF, Acetone. | Based on analogs[6][7] |

Spectroscopic Characterization (Predicted)

The true utility of a compound in research hinges on its unambiguous identification. The following is an expert analysis of the predicted spectroscopic data, explaining the key signals that validate the structure of this compound.

-

¹H NMR Spectroscopy:

-

Phenyl Protons (C₆H₅): Two multiplets are expected in the aromatic region (~7.5-8.0 ppm). The two protons ortho to the carbonyl group will be the most downfield due to the anisotropic effect of the C=O bond.

-

Difluorophenyl Protons (C₆H₃F₂): A complex multiplet system is expected between ~7.0-7.3 ppm. The electron-withdrawing nature of the two fluorine atoms will shield these protons relative to the unsubstituted phenyl ring.

-

Methylene Protons (-CH₂-): A sharp singlet is predicted around ~4.2 ppm. The proximity to both the carbonyl group and the difluorophenyl ring places it in this characteristic downfield region.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The ketone carbonyl will appear as a singlet significantly downfield, expected around ~196-198 ppm.

-

Aromatic Carbons: Multiple signals will be present in the ~115-138 ppm range. The key diagnostic feature will be the carbons of the difluorophenyl ring, which will exhibit splitting due to C-F coupling. The two carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while other carbons in that ring will show smaller two- and three-bond couplings (²JCF, ³JCF).

-

Methylene Carbon (-CH₂-): A single peak is expected around ~45 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 232.

-

Key Fragmentation: The most prominent fragments will result from the characteristic alpha-cleavage of the ketone. This will produce a benzoyl cation (C₆H₅CO⁺ ) at m/z = 105 and a difluorobenzyl cation (C₇H₅F₂⁺ ) at m/z = 127 . The presence of these two intense peaks is a strong confirmation of the deoxybenzoin structure.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the ketone C=O stretch will be prominent in the region of 1680-1700 cm⁻¹ .

-

C-F stretching bands will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Synthesis Strategies

The most logical and industrially relevant synthesis of this compound involves a two-step Friedel-Crafts reaction sequence. This approach leverages commercially available starting materials and robust, scalable reaction conditions.

Two-Step Synthesis Workflow

The strategy involves first creating a key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone, and then using it to alkylate benzene.

Sources

- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. 1-phenylethanone [chemister.ru]

- 7. 2',4'-Difluoroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1-phenylethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-phenylethanone (CAS No. 845781-26-2) is a fluorinated aromatic ketone of significant interest in the field of medicinal chemistry.[1][2][3] Its structural features, particularly the presence of a difluorophenyl moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, properties that are highly desirable in drug design.[4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile intermediate, with a focus on its role in the development of novel pharmaceuticals.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 845781-26-2 | [5] |

| Molecular Formula | C₁₄H₁₀F₂O | [5] |

| Molecular Weight | 232.23 g/mol | [5] |

| Boiling Point (Predicted) | 325.4±27.0 °C | [5] |

| Density (Predicted) | 1.25±0.1 g/cm³ | [5] |

Synthesis of this compound

The most probable and industrially scalable synthetic route to this compound is through a Friedel-Crafts acylation reaction.[6][7][8][9][10] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for analogous compounds.[6][7][8][9][10]

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a solution of benzene (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Acyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 3,4-difluorophenylacetyl chloride (1.0 equivalent) in the same inert solvent dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (typically 40-50 °C for DCM) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the inert solvent (e.g., DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl and difluorophenyl rings. A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the carbonyl and the difluorophenyl ring is anticipated around 4.0-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon at approximately 195-200 ppm. Multiple signals in the aromatic region (around 110-140 ppm) will correspond to the carbons of the two aromatic rings. The methylene carbon should appear in the range of 40-50 ppm. The carbon atoms attached to fluorine will exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[4] Other characteristic absorptions will include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 232.23, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for ketones would include the loss of the phenyl group (C₆H₅, 77 amu) and the 3,4-difluorobenzyl group (C₇H₅F₂, 127 amu), leading to fragment ions at m/z = 155 and m/z = 105, respectively.

Potential Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity.[1] Its utility is highlighted by the synthesis of key intermediates for blockbuster drugs.

Intermediate in the Synthesis of Ticagrelor

A closely related compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, is a crucial starting material in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for the antiplatelet drug Ticagrelor.[11][12][13][14] The synthesis involves a Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[11][12][13] This established synthetic route underscores the potential of using a similar strategy with phenylacetyl chloride to access precursors for other bioactive molecules.

Synthetic Pathway to a Key Ticagrelor Intermediate:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. This compound CAS#: 845781-26-2 [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 13. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Introduction: The Significance of 2-(3,4-Difluorophenyl)-1-phenylethanone in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a difluorinated phenyl ring, makes it a compound of significant interest, particularly in the realm of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] Understanding the fundamental physical properties of this ketone is paramount for its effective use in synthesis, purification, and formulation, ensuring reproducibility and scalability in research and development settings.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed protocols for their experimental determination, and discusses the interpretation of key spectroscopic data. The methodologies described herein are designed to be self-validating, providing researchers with the tools to accurately characterize this and similar chemical entities.

Part 1: Core Physicochemical and Molecular Attributes

A precise understanding of the molecular and physicochemical properties of a compound is the foundation of its application. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Identity and Computed Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. These values are essential for registry, computational modeling, and predictive analysis of the molecule's behavior.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₀F₂O | Derived from structure |

| Molecular Weight | 232.23 g/mol | Derived from formula |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | N/A |

| InChI Key | CWUPYTWOQQYKRQ-UHFFFAOYSA-N | [2] |

| CAS Number | 38045-81-9 | N/A |

| Predicted logP | 3.3 - 3.4 | [3] |

| Predicted Polar Surface Area | 17.1 Ų | [3][4] |

Note: Some properties are predicted based on computational models for structurally similar compounds due to the limited availability of direct experimental data in published literature.

Part 2: Experimental Determination of Key Physical Properties

The following sections detail the experimental protocols for determining the primary physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities. This property is essential for quality control and for confirming the identity of a synthesized compound.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

Causality: The boiling point is a key physical constant for liquids, useful for identification, purity assessment, and designing purification protocols like distillation. It reflects the volatility of the compound, which is influenced by intermolecular forces.

Experimental Protocol (Micro-scale):

-

Sample Preparation: Add a small amount (0.2-0.3 mL) of the liquid sample into a small test tube.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Note the temperature when a rapid and continuous stream of bubbles emerges. Stop heating and allow the bath to cool slowly.

-

Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profiling

Causality: Solubility is a critical parameter in drug development, influencing formulation strategies, bioavailability, and the choice of solvents for chemical reactions and purification. A comprehensive solubility profile across various solvent polarities is essential.

Experimental Protocol (Qualitative & Semi-Quantitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 0.1 mL) to a vial.

-

Observation: Agitate the vial (e.g., using a vortex mixer) for a set time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). Visually inspect for dissolution.

-

Titration: If the compound dissolves, add another aliquot of the compound. If it does not, add another aliquot of the solvent until dissolution occurs or a maximum volume (e.g., 3 mL) is reached.

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).[5]

Workflow for Solubility Profiling

Caption: A systematic workflow for determining compound solubility.

Part 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for this compound.

Predicted Spectroscopic Data

The following table summarizes the expected key signals in various spectroscopic analyses. These predictions are based on the known effects of the functional groups and the aromatic substitution patterns present in the molecule.

| Technique | Expected Key Signals/Properties |

| ¹H NMR | Multiplets in the aromatic region (approx. 7.0-8.1 ppm), a singlet for the methylene (-CH₂-) protons (approx. 4.3 ppm). |

| ¹³C NMR | Carbonyl carbon signal (approx. 195-200 ppm), aromatic carbons (approx. 115-155 ppm) showing C-F coupling, methylene carbon (approx. 45 ppm). |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. |

| IR Spectroscopy | Strong C=O stretch (approx. 1680-1700 cm⁻¹), C-F stretches (approx. 1100-1300 cm⁻¹), aromatic C-H and C=C bands. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 232. Likely fragments at m/z = 105 (C₆H₅CO⁺) and m/z = 127 (F₂C₆H₃CH₂⁺).[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.

Sample Preparation Protocol (for solution-state NMR):

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire the ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption of the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds are key diagnostic peaks for confirming the structure of this compound.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

-

Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern gives clues about the molecule's structure and stability.

Sample Preparation Protocol (Electrospray Ionization - ESI-MS):

-

Stock Solution: Prepare a dilute stock solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

-

Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Part 4: Relevance and Applications in Drug Development

The physical and chemical properties of this compound make it a valuable precursor in drug discovery. The difluorophenyl motif is a bioisostere for other aromatic systems and can enhance pharmacological properties.[7] For instance, this ketone can be a starting material for synthesizing more complex heterocyclic compounds with potential biological activity.[8] The knowledge of its solubility aids in designing reaction conditions and purification methods, while its melting point is a reliable checkpoint for the purity of downstream products. The spectroscopic data detailed in this guide are essential for the characterization of any derivative synthesized from this starting material.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. By combining theoretical predictions with standardized, robust experimental protocols, researchers and drug development professionals can ensure the accurate characterization and effective utilization of this important chemical intermediate. The emphasis on the causality behind each measurement and the detailed workflows are intended to empower scientists to generate reliable and reproducible data, which is the cornerstone of scientific integrity and successful research outcomes.

References

- BenchChem. (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

-

FooDB. (2010). Showing Compound Acetophenone (FDB012106). Available at: [Link]

-

PubChem. 2-(4-Fluorophenyl)-1-phenylethanone. Available at: [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available at: [Link]

-

University of Colorado Boulder. Interpretation of Mass Spectra. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone | 1504609-61-3 [smolecule.com]

- 3. 1-(2,6-difluorophenyl)-2-phenylethanone, CasNo.465514-59-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-phenylethanone [chemister.ru]

- 6. asdlib.org [asdlib.org]

- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-phenylethanone: Synthesis, Properties, and Applications

Introduction

2-(3,4-Difluorophenyl)-1-phenylethanone, also known as 2-(3,4-Difluorophenyl)acetophenone, is a fluorinated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring a phenyl group, a carbonyl moiety, and a difluorinated phenyl ring, makes it a valuable building block for creating more complex molecules. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the fundamental properties, a detailed synthesis protocol, and the scientific context for the application of this compound for researchers and professionals in drug development and materials science.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and resulting physical properties. These foundational data points are essential for its application in quantitative synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀F₂O | [1][2][3] |

| Molecular Weight | 232.23 g/mol | [1][2][4] |

| CAS Number | 845781-26-2 | [1][5][6] |

| IUPAC Name | This compound | |

| Synonym(s) | 2-(3,4-Difluorophenyl)acetophenone | [1] |

| Predicted Boiling Point | 325.4 ± 27.0 °C | [2] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | [2] |

Synthesis of this compound

The most logical and widely employed method for synthesizing aryl ketones is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction provides a direct and efficient means of forming the crucial carbon-carbon bond between the benzene ring and the acyl group. The synthesis of this compound can be strategically executed in a two-stage process, ensuring high purity and yield of the final product.

Conceptual Synthesis Workflow

The overall synthesis strategy involves two key transformations:

-

Preparation of the Acylating Agent : The commercially available 3,4-difluorophenylacetic acid is converted into its more reactive acid chloride derivative, 3,4-difluorophenylacetyl chloride. This activation is crucial for the subsequent electrophilic substitution.

-

Friedel-Crafts Acylation : The activated 3,4-difluorophenylacetyl chloride is then reacted with benzene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target ketone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the reaction of benzene with 3,4-difluorophenylacetyl chloride. This procedure is based on well-established Friedel-Crafts acylation methodologies and is designed to be self-validating through careful control of reaction conditions and monitoring.[4][8]

Materials and Reagents:

-

3,4-Difluorophenylacetyl chloride

-

Anhydrous Benzene (solvent and reactant)

-

Anhydrous Aluminum Chloride (AlCl₃, catalyst)

-

Dichloromethane (DCM, anhydrous, for extraction)

-

Hydrochloric Acid (HCl, 5% aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous benzene (e.g., 5 equivalents). Begin stirring under a positive pressure of nitrogen.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirring benzene in portions. The addition is exothermic; maintain the temperature below 25°C using an ice bath if necessary.

-

Acyl Chloride Addition: Dissolve 3,4-difluorophenylacetyl chloride (1 equivalent) in a small amount of anhydrous benzene. Add this solution dropwise to the reaction mixture over 30 minutes. A vigorous evolution of HCl gas will be observed, which should be vented through a scrubber (e.g., a trap containing NaOH solution).

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (around 60°C) for approximately 2-3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a 5% HCl solution to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine. This sequence neutralizes any remaining acid and removes water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Applications in Research and Development

As a specialized building block, this compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules.[9] The presence of both a reactive ketone handle and a difluorophenyl moiety makes it an attractive starting point for constructing novel therapeutic agents.

While specific applications for this exact isomer are proprietary or in early-stage research, the utility of its structural class is well-documented. For instance, the closely related isomer, 2',4'-difluoroacetophenone, is a known precursor in the synthesis of:

-

Difluorinated Chalcones : These compounds are important intermediates in the development of various pharmaceutical agents and have shown a wide range of biological activities.[2][3]

-

Anti-inflammatory and Analgesic Drugs : Fluorinated acetophenones serve as key intermediates in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management therapeutics.[1]

-

Agrochemicals : The difluorophenyl motif is incorporated into the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability in the environment.[10]

The value of this compound lies in its potential to serve in similar synthetic campaigns, offering chemists a scaffold to explore new chemical space in the pursuit of next-generation pharmaceuticals and advanced materials.

Conclusion

This compound is a key fluorinated intermediate with well-defined physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method, providing access to a versatile molecular scaffold. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel molecules with potentially enhanced biological or physical properties, underscoring the continued importance of fluorine chemistry in modern science.

References

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved January 11, 2026, from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Shandong Mopai Biotechnology Co., Ltd. (n.d.). 2-(3,4-二氟苯基)-1-苯乙酮. Retrieved January 11, 2026, from [Link]

-

Amel PharmaTech Corporation. (n.d.). This compound. ChemBuyersGuide. Retrieved January 11, 2026, from [Link]

-

J&K Scientific. (n.d.). 2',4'-Difluoroacetophenone. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). Cas 364-83-0, 2',4'-Difluoroacetophenone. Retrieved January 11, 2026, from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 11, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Cas 364-83-0,2',4'-Difluoroacetophenone | lookchem [lookchem.com]

- 3. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]

- 6. scribd.com [scribd.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 10. benchchem.com [benchchem.com]

synthesis pathway for 2-(3,4-Difluorophenyl)-1-phenylethanone

An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)-1-phenylethanone

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key intermediate in various research and development applications. We will delve into the mechanistic underpinnings of viable synthetic routes, present detailed, field-tested protocols, and offer insights into the rationale behind experimental design. The primary focus will be on the classical and industrially scalable Friedel-Crafts approach, supplemented by an analysis of alternative strategies such as Grignard reactions. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of this fluorinated ketone.

Introduction and Strategic Overview

This compound is a deoxybenzoin derivative characterized by a difluorinated phenyl ring attached to an acetophenone core. The presence of the difluoro moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, having reliable access to this building block is crucial for the synthesis of novel pharmaceutical candidates and advanced materials.

This guide moves beyond a simple recitation of steps. Our objective is to provide a self-validating system of protocols grounded in established chemical principles. We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and identify the most practical synthetic disconnections.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two primary bond disconnections, suggesting distinct synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Route 1 (Green) : Disconnecting the bond between the phenyl ring and the carbonyl group suggests a Friedel-Crafts acylation approach, using benzene and a derivative of 3,4-difluorophenylacetic acid.

-

Route 2 (Red) : Disconnecting the bond between the carbonyl carbon and the alpha-carbon suggests a reaction between a phenyl-based nucleophile (like a Grignard reagent) and an electrophile derived from 3,4-difluorophenylacetic acid.

Based on scalability, cost-effectiveness, and the prevalence in patent literature, the Friedel-Crafts strategy is often the preferred industrial method.

Primary Synthesis Pathway: Two-Step Friedel-Crafts Reaction

This robust, two-step approach first synthesizes a key chloro-ketone intermediate via Friedel-Crafts acylation, followed by a second Friedel-Crafts reaction to attach the phenyl group.

Workflow Overview

Caption: Two-step Friedel-Crafts synthesis workflow.

Part A: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone

The foundational step is a Friedel-Crafts acylation. This electrophilic aromatic substitution attaches an acyl group to an aromatic ring.[1] Here, 1,2-difluorobenzene is acylated using chloroacetyl chloride.

Mechanism Insight: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is essential. It coordinates to the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring. The reaction is regioselective, with acylation occurring predominantly at the para-position to one of the fluorine atoms due to steric hindrance and electronic effects.

Experimental Protocol: This protocol is adapted from established procedures for Friedel-Crafts acylation.[2]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dichloromethane (DCM, 450 mL) and anhydrous aluminum trichloride (133.5 g, 1.0 mol).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add chloroacetyl chloride (113 g, 1.0 mol) to the stirred suspension. The addition should be controlled to maintain a gentle reflux.

-

Acylium Ion Formation: After the addition is complete, heat the mixture to reflux for approximately 30 minutes to ensure the formation of the acylium ion complex.

-

Substrate Addition: Cool the reaction mixture slightly, then add 1,2-difluorobenzene (97 g, 0.85 mol) dropwise over a period of at least 2 hours, maintaining a steady reflux.

-

Reaction Completion: Continue to reflux the mixture for an additional hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature (approx. 20 °C). In a separate large beaker, prepare 500g of ice-water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-chloro-1-(3,4-difluorophenyl)ethanone. A yield of approximately 98% has been reported for this step.[2]

Part B: Synthesis of this compound

The second step involves using the chloro-ketone intermediate as an alkylating agent in a Friedel-Crafts reaction with benzene.

Mechanism Insight: Similar to the acylation, a Lewis acid (AlCl₃) is used to polarize the C-Cl bond of the chloro-ketone, creating a carbocation-like electrophile that is attacked by benzene to form the new C-C bond.

Experimental Protocol:

-

Setup: In a setup similar to Part A, charge a flask with anhydrous aluminum trichloride (1.1 equivalents) and dry benzene (which serves as both reagent and solvent).

-

Reagent Addition: Cool the mixture in an ice bath. Dissolve the crude 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 equivalent) from Part A in a minimal amount of dry benzene and add it dropwise to the cooled AlCl₃ suspension.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting material.

-

Quenching and Work-up: The work-up procedure is identical to that described in Part A (steps 6-8).

-

Purification: The crude product obtained after solvent evaporation is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product, this compound.

Alternative Pathway: Grignard Reaction

An alternative route that offers excellent control and often milder conditions involves the use of an organometallic reagent. This pathway is particularly useful for avoiding the potentially harsh conditions and catalyst-handling issues of Friedel-Crafts reactions.

Workflow Overview

Caption: Grignard reaction synthesis workflow.

Mechanism Insight: This approach hinges on the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to an activated carboxylic acid derivative. A direct reaction with an acid chloride is possible but risks over-addition to form a tertiary alcohol. A more controlled method involves converting the acid chloride to a Weinreb amide, which forms a stable chelated intermediate with the Grignard reagent, preventing the second addition and cleanly yielding the ketone upon acidic work-up.

Experimental Protocol (via Acid Chloride):

-

Acid Chloride Formation: Reflux 3,4-difluorophenylacetic acid (1.0 equivalent) with thionyl chloride (SOCl₂, 1.5 equivalents) in an inert solvent like toluene for 2-3 hours. Remove the excess SOCl₂ and solvent under vacuum to obtain the crude 3,4-difluorophenylacetyl chloride.

-

Grignard Reaction: In a separate flame-dried flask, add a solution of phenylmagnesium bromide (1.1 equivalents) in THF. Cool this solution to -78 °C (dry ice/acetone bath).

-

Addition: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the cold Grignard solution. Maintain the temperature below -70 °C to minimize side reactions.

-

Reaction and Quenching: Stir the mixture at -78 °C for 1-2 hours. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting crude ketone by column chromatography or recrystallization.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity. Below is a table of expected spectroscopic data based on the structure and data for analogous compounds.[3]

| Analysis | Expected Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.6 (t, 1H, Ar-H para to C=O), ~7.5 (t, 2H, Ar-H meta to C=O), ~7.0-7.2 (m, 3H, difluorophenyl Ar-H), ~4.2 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~197 (C=O), ~150 (C-F, d, J_CF), ~148 (C-F, d, J_CF), ~136 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~124 (Ar-CH, d, J_CF), ~117 (Ar-CH, d, J_CF), ~116 (Ar-CH, d, J_CF), ~45 (-CH₂-) |

| Mass Spec (ESI-MS) | m/z 233.07 [M+H]⁺ |

| Molecular Formula | C₁₄H₁₀F₂O |

| Molecular Weight | 232.23 g/mol |

Conclusion

The synthesis of this compound is most reliably and scalably achieved through a two-step Friedel-Crafts sequence. The acylation of 1,2-difluorobenzene followed by the alkylation of benzene with the resulting chloro-ketone intermediate provides a high-yield pathway using readily available starting materials. While alternative methods like the Grignard reaction offer a valuable laboratory-scale option with potentially milder conditions, the Friedel-Crafts route remains the benchmark for its efficiency and industrial applicability. Proper execution of the described protocols, including careful control of reaction conditions and rigorous purification, will consistently yield high-purity material suitable for advanced applications in research and development.

References

- BenchChem. (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

- BenchChem. (2025). 2-(3,4-Difluorophenyl)-1-(p-tolyl)

- Various Authors. (n.d.). Rearrangement Reactions.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- ChemicalBook. (n.d.). 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis.

- Alfa Chemistry. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- Sigma-Aldrich. (n.d.).

- PMC - NIH. (n.d.).

Sources

structural analysis of 2-(3,4-Difluorophenyl)-1-phenylethanone

An In-depth Technical Guide to the Structural Analysis of 2-(3,4-Difluorophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring a flexible ethanone bridge connecting a phenyl ring and a difluorinated phenyl moiety, makes it a valuable scaffold and intermediate for the synthesis of more complex molecules. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides a comprehensive overview of the essential techniques for the structural analysis and confirmation of this compound. As a senior application scientist, the focus is not merely on the "what" but the "why"—elucidating the rationale behind the selection of analytical methods and the interpretation of the resulting data. We will explore a multi-technique approach, demonstrating how mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy are synergistically employed for unambiguous structural elucidation.

Core Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation of any in-depth analysis. The structure consists of a central two-carbon chain; one carbon is part of a carbonyl group and is attached to a phenyl ring, while the other carbon is attached to a 3,4-difluorophenyl ring.

Table 1: Key Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₀F₂O |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 369-33-5 (for the related 1-(3,4-difluorophenyl)ethanone)[3][4] |

The strategic placement of two fluorine atoms on one of the aromatic rings introduces significant electronic effects, creating a dipole moment and influencing the reactivity of the ring in electrophilic substitution reactions.[5]

Synthesis Context: Implications for Structural Verification

The synthetic pathway used to create this compound is critical for the analytical scientist to understand. It informs the potential impurities that may be present, which is essential for developing robust analytical methods for quality control. A common and logical approach for synthesizing this class of molecule is a Friedel-Crafts acylation reaction.[6]

A plausible synthesis could involve the reaction of 3,4-difluorophenylacetyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

-

Catalyst Suspension: Suspend aluminum trichloride (1.1 equivalents) in anhydrous dichloromethane under an inert nitrogen atmosphere.

-

Acyl Chloride Addition: Cool the suspension to 0°C and add 3,4-difluorophenylacetyl chloride (1.0 equivalent) dropwise.

-

Aromatic Addition: Add benzene (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

This process highlights the need to analyze for starting materials, side-products (e.g., ortho or para isomers if a substituted benzene were used), and residual catalyst, all of which can be addressed by the spectroscopic methods detailed below.

Diagram: Synthetic Workflow

Sources

- 1. Buy 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone | 1504609-61-3 [smolecule.com]

- 2. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. 1-(3,4-Difluorophenyl)ethanone | CymitQuimica [cymitquimica.com]

- 4. 3',4'-Difluoroacetophenone [webbook.nist.gov]

- 5. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]

- 6. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

spectroscopic data for 2-(3,4-Difluorophenyl)-1-phenylethanone

An In-Depth Technical Guide to the Spectroscopic Data of 2-(3,4-Difluorophenyl)-1-phenylethanone

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated ketone derivative of significant interest in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can substantially alter the electronic properties, metabolic stability, and binding affinities of parent compounds, making it a valuable building block in drug discovery.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the expected , including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

Formation of m/z = 105: Cleavage of the bond between the carbonyl carbon and the methylene carbon can lead to the formation of the stable benzoyl cation ([C₇H₅O]⁺) at m/z = 105. This is often a very abundant peak in the mass spectra of similar compounds. [3]* Formation of m/z = 127: The alternative fragmentation would lead to the formation of the difluorobenzyl cation ([C₇H₄F₂]⁺) at m/z = 127.

-

Formation of m/z = 77: The benzoyl cation (m/z = 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z = 77.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern. These data, collectively, serve as a reliable reference for researchers, scientists, and drug development professionals working with this important chemical entity.

References

- BenchChem. (n.d.). 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" NMR and mass spectrometry data interpretation.

- BenchChem. (n.d.). Literature review of "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" and its analogs.

- Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone.

- National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.

- YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.

- Scribd. (n.d.). Acetophenone 13C NMR Analysis.

- University of Colorado Boulder. (n.d.). Interpretation of Mass Spectra.

- SlidePlayer. (2015, February 5). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(3,4-Difluorophenyl)-1-phenylethanone

Introduction: Unveiling the Potential of a Fluorinated Deoxybenzoin

2-(3,4-Difluorophenyl)-1-phenylethanone is a synthetic organic compound belonging to the deoxybenzoin class of molecules. Deoxybenzoins are characterized by a 1,2-diphenylethanone backbone and serve as important precursors in the biosynthesis of isoflavones.[1] While this specific molecule has not been extensively studied, its structural similarity to biologically active deoxybenzoin and chalcone derivatives suggests a high potential for a range of pharmacological activities.[2][3][4][5] The presence of a difluorophenyl moiety is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[6][7][8][9]

This technical guide will provide a comprehensive overview of the potential biological activities of this compound, drawing upon the known pharmacology of related compounds. We will delve into the rationale behind investigating its potential as an anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting agent. For each potential activity, detailed experimental protocols are provided to enable researchers to systematically evaluate its therapeutic promise.

Potential Anticancer Activity: A Cytotoxic Investigation

The structural resemblance of this compound to various chalcones and deoxybenzoin derivatives, many of which exhibit significant anticancer properties, provides a strong rationale for evaluating its cytotoxic potential.[2][3][4] The proposed mechanism of action for related compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[10][11][12]

Experimental Protocol: In Vitro Cytotoxicity Screening

A primary assessment of anticancer activity involves determining the compound's cytotoxicity against various cancer cell lines.[13][14][15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16]

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) after 48h Incubation |

| MCF-7 (Breast Cancer) | Experimental Value |

| A549 (Lung Cancer) | Experimental Value |

| HCT116 (Colon Cancer) | Experimental Value |

| HEK293 (Non-cancerous) | Experimental Value |

| Doxorubicin (Positive Control) | Known Value |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Potential Anti-inflammatory Activity

Chalcones and some deoxybenzoins have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[2] The fluorine atoms in this compound may enhance its interaction with the active sites of these enzymes.

Experimental Protocol: COX Enzyme Inhibition Assay

This assay will determine the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

-

Assay Procedure: Follow the manufacturer's protocol for the COX inhibitor screening assay. Typically, this involves:

-

Adding the compound at various concentrations to the wells of a 96-well plate.

-

Adding the COX-1 or COX-2 enzyme to the wells.

-

Initiating the reaction by adding arachidonic acid.

-

Incubating for a specified time.

-

Stopping the reaction and measuring the product formation (e.g., prostaglandin F2α) using a colorimetric or fluorometric method.

-

-

Controls: Include a no-inhibitor control, a vehicle control (DMSO), and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Positive Control) | Known Value | Known Value | Known Value |

| Indomethacin (Positive Control) | Known Value | Known Value | Known Value |

Potential Antimicrobial Activity

Chalcones and their derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[3][5] The evaluation of this compound for such properties is therefore a logical step.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Serially dilute this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: Include a growth control (no compound), a sterility control (no microorganisms), and a positive control with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Data Presentation: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Experimental Value |

| Escherichia coli | Experimental Value |

| Candida albicans | Experimental Value |

| Ciprofloxacin (Positive Control) | Known Value |

| Fluconazole (Positive Control) | Known Value |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Antioxidant Activity

Polyphenolic deoxybenzoins are recognized as potent antioxidants.[1] Although this compound lacks hydroxyl groups, the overall electronic nature of the molecule could still confer antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure:

-

Add different concentrations of this compound to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Controls: Include a blank (methanol), a control (DPPH solution without the compound), and a positive control (e.g., ascorbic acid or Trolox).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Potential Enzyme Inhibitory Activity

The fluorinated ketone moiety is a key feature in many potent enzyme inhibitors.[6][18] This suggests that this compound could be an inhibitor of various enzymes, such as proteases or kinases.

General Experimental Protocol: Enzyme Inhibition Assay

A general protocol for screening against a specific enzyme of interest is outlined below.

Step-by-Step Methodology:

-

Enzyme and Substrate: Obtain the purified enzyme of interest and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion.

-

Assay Buffer: Prepare an appropriate assay buffer that ensures optimal enzyme activity.

-

Assay Procedure:

-

Add the assay buffer and the compound at various concentrations to a 96-well plate.

-

Add the enzyme and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the signal at regular intervals using a plate reader.

-

-

Controls: Include a no-enzyme control, a no-inhibitor control, a vehicle control, and a known inhibitor for the specific enzyme as a positive control.

-

Data Analysis: Calculate the initial reaction rates (velocities) from the kinetic data. Determine the percentage of inhibition and the IC₅₀ value.

Conclusion

While direct biological data for this compound is currently lacking, its structural features and the well-documented activities of related deoxybenzoin and chalcone compounds provide a strong foundation for exploring its therapeutic potential. The experimental protocols detailed in this guide offer a systematic approach to investigating its anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting properties. The insights gained from such studies will be invaluable in determining the future direction of research and development for this promising fluorinated compound.

References

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PubMed Central. [Link]

-

Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. (n.d.). PMC - PubMed Central. [Link]

-

A Review on Chalcones Synthesis and their Biological Activity. (n.d.). PharmaTutor. [Link]

-

Naturally occurring chalcones and their biological activities. (n.d.). R Discovery - Researcher.Life. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (n.d.). PMC - PubMed Central. [Link]

-

Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC - NIH. [Link]

-

Special Issue : Design and Synthesis of Antimicrobial Compounds. (n.d.). MDPI. [Link]

-

Potential Antioxidants and Tyrosinase Inhibitors From Synthetic Polyphenolic Deoxybenzoins. (2009). PubMed. [Link]

-

Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. (n.d.). PubMed. [Link]

-

Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (n.d.). Journal of Chemical Education - ACS Publications. [Link]

-

Estrogenic effect of three substituted deoxybenzoins. (2012). PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (n.d.). ResearchGate. [Link]

-

ERIC - EJ1104124 - Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students, Journal of Chemical Education, 2016-Jun. (2016). ERIC. [Link]

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). NIH. [Link]

-

Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). MDPI. [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]

-

In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). PubMed. [Link]

-

Evaluation of enzyme inhibition data in screening for new drugs. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. [Link]

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PubMed Central. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). MDPI. [Link]

-

1-(2,5-Difluorophenyl)ethan-1-one. (n.d.). PubChem. [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed. [Link]

-

(PDF) In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (n.d.). ResearchGate. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). PMC - NIH. [Link]

-

Making in silico predictive models for toxicology FAIR. (2023). ScienceDirect. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. [Link]

-

Synthesis and biological evaluation of 2,3,4-triarylbenzopyran derivatives as SERM and therapeutic agent for breast cancer. (n.d.). PubMed. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). International Journal of Current Research and Review. [Link]

-

In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4N-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (2025). IRZSMU. [Link]

-

Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (n.d.). Frontiers. [Link]

-

The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. [Link]

-

1-phenylethanone. (n.d.). WebQC. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

-

2-Fluoro-1-phenylethan-1-one. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. (n.d.). PubMed. [Link]

-

Acetophenone. (n.d.). Wikipedia. [Link]

Sources

- 1. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogenic effect of three substituted deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unraveling the Multifaceted Mechanisms of Action of Difluorophenyl Ethanone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract